3-Chloro-5-phenylpyridazine
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Description
3-Chloro-5-phenylpyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse range of biological activities and applications in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Synthesis Analysis
The synthesis of pyridazine derivatives, including those related to 3-chloro-5-phenylpyridazine, often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-chloro-5-methylpyridazine, a related compound, was achieved from citraconic anhydride through chlorination, substitution, and oxidation reactions, with a total yield of 27% . Another related compound, 3-chloro-4-methylpyridazine, was synthesized in four steps starting from hydrazine hydrate and citraconic anhydride, yielding a 30% total product yield . These methods highlight the typical processes involved in synthesizing chlorinated pyridazine derivatives, which may be applicable to the synthesis of 3-chloro-5-phenylpyridazine.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction . Similarly, the structure of 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was characterized using MS, FT-IR, 1H NMR, 13C NMR spectroscopic, and crystallographic techniques . These methods are essential for confirming the molecular structure of 3-chloro-5-phenylpyridazine and related compounds.
Chemical Reactions Analysis
Pyridazine derivatives undergo various chemical reactions that are useful in synthesizing a wide range of pharmacologically active compounds. For instance, the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction provided access to a series of pyridazine derivatives . Additionally, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with different reagents led to the formation of triazine and triazepine derivatives, showcasing the reactivity of phenylpyridazine intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be studied using computational methods such as Density Functional Theory (DFT) calculations. For example, the molecular geometry and vibrational frequencies of a dimeric form of a pyridazine compound were calculated and showed good agreement with experimental data . These computational studies can provide insights into the stability, reactivity, and potential applications of 3-chloro-5-phenylpyridazine.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Insecticidal Derivatives: A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized, demonstrating good insecticidal activities against Plutella xylostella, with compounds 4b, 4d, and 4h showing over 90% activity at 100 mg/L. The study also explored structure-activity relationships (SAR) for these compounds (Wu et al., 2012).
- Chemoselective Arylation: Research on the regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction revealed access to a wide-ranging series of pharmacologically useful pyridazine derivatives, highlighting the utility of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions (Sotelo & Raviña, 2002).
properties
IUPAC Name |
3-chloro-5-phenylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUALUOPIVGNCMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309930 |
Source
|
Record name | 3-Chloro-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-phenylpyridazine | |
CAS RN |
86663-08-3 |
Source
|
Record name | 3-Chloro-5-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86663-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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